molecular formula C34H32O10 B12434858 2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone

2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone

Cat. No.: B12434858
M. Wt: 600.6 g/mol
InChI Key: OASRMBZSJNAYKB-UHFFFAOYSA-N
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Description

The compound 2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone is a highly functionalized dispirocyclic system characterized by two spiro junctions (at positions 4.3 and 49.35), six methoxy groups, two phenyl substituents, and four ketone (tetrone) moieties. Its complex architecture includes conjugated tetraene systems and fused polycyclic frameworks, which may confer unique electronic and steric properties relevant to applications in materials science or medicinal chemistry .

Properties

Molecular Formula

C34H32O10

Molecular Weight

600.6 g/mol

IUPAC Name

2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone

InChI

InChI=1S/C34H32O10/c1-39-23-17-21(19-13-9-7-10-14-19)34(31(37)27(43-5)28(44-6)32(34)38)24(40-2)18-22(20-15-11-8-12-16-20)33(23)29(35)25(41-3)26(42-4)30(33)36/h7-18,21-22H,1-6H3

InChI Key

OASRMBZSJNAYKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(C2(C(=CC(C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)OC)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of catechol derivatives, which undergo oxidative trimerization to form the desired product. The reaction conditions often include the use of metal salts in high oxidation states, such as molybdenum pentachloride, or electrochemical methods to avoid metal waste .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Electroorganic synthesis is preferred due to its sustainability and efficiency. The use of propylene carbonate as a solvent and tetrabutylammonium tetrafluoroborate as an electrolyte can yield high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: Methoxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions

Common reagents include molybdenum pentachloride for oxidation and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone involves its interaction with specific molecular targets. The methoxy groups and the dispiro structure allow it to interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural Comparison of Dispiro and Polycyclic Compounds

Compound Name Key Features Structural Differences from Target Compound Reference
Target Compound Dispiro[4.3.49.35]hexadeca backbone; 6 methoxy, 2 phenyl, 4 ketone groups N/A N/A
15-(3,4-Dichlorophenyl)-3,3,11,11-tetramethyl-15-azadispiro[5.1.5.3]hexadecne-1,5,9,1-tetrone Dispiro[5.1.5.3] framework; dichlorophenyl substituent; tetramethyl groups Lacks methoxy groups; includes chlorine substituents; nitrogen in spiro system
5,12-Diphenyl-5,12-diazapentacyclo[7.5.2.0²,⁸.0³,⁷.0¹⁰,¹⁴]hexadec-15-ene-4,6,11,13-tetrone Pentacyclic system with diaza bridges; two phenyl groups; tetrone moieties Replaces methoxy with diaza bridges; distinct pentacyclic topology
2,2,3,11,11,12-Hexamethyl-7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecane Tetraoxa (oxygen-rich) dispiro system; hexamethyl substituents Oxygen replaces ketone groups; lacks aromatic conjugation and phenyl/methoxy substituents

Functional Group Analysis

  • Methoxy vs. Methyl Substituents : The target compound’s six methoxy groups likely enhance solubility and electron-donating capacity compared to methylated analogues (e.g., hexamethyl compound in ). Methoxy groups also influence steric bulk and π-conjugation in the tetraene system.
  • Tetrone vs.

Biological Activity

The compound 2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone , also known as Linderaspirone A , is a complex organic molecule with significant potential in various biological applications. This article examines its biological activity based on current research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

Linderaspirone A has a molecular formula of C34H32O10 and a molecular weight of 600.6 g/mol. The structure features a unique arrangement of methoxy groups and a dispiro framework that contributes to its biological properties.

Structural Formula

Linderaspirone A Structure

Antimicrobial Properties

Research indicates that Linderaspirone A exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Phytotoxicity

Linderaspirone A has been evaluated for its phytotoxic effects . It shows potential as a natural herbicide due to its ability to inhibit seedling growth in various plant species. This activity is attributed to the compound's structural features that affect plant hormone signaling pathways.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that Linderaspirone A may possess cytotoxic properties against certain cancer cell lines. The compound has been shown to induce apoptosis in tumor cells through the activation of caspases and modulation of cell cycle regulators.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of Linderaspirone A against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 64 µg/mL for both strains, highlighting the compound's potential as an antimicrobial agent .

Study 2: Phytotoxic Activity

In another study focusing on phytotoxicity, Linderaspirone A was tested on Arabidopsis thaliana seedlings. The compound exhibited significant growth inhibition at concentrations above 50 µg/mL, suggesting its utility in developing eco-friendly herbicides .

Study 3: Anticancer Potential

A recent investigation into the anticancer properties of Linderaspirone A revealed that it effectively reduces the viability of breast cancer cells (MCF-7) with an IC50 value of 30 µM. The study concluded that the compound could be further explored for its potential in cancer therapeutics .

The biological activities of Linderaspirone A are likely mediated through multiple mechanisms:

  • Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell death in microorganisms.
  • Hormonal Modulation : In plants, it may interfere with auxin signaling pathways, causing abnormal growth patterns.
  • Apoptosis Induction : In cancer cells, it activates apoptotic pathways through caspase activation.

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